molecular formula C13H8FNO4 B6320400 2-(4-Fluorophenyl)-4-nitrobenzoic acid CAS No. 223767-02-0

2-(4-Fluorophenyl)-4-nitrobenzoic acid

Cat. No.: B6320400
CAS No.: 223767-02-0
M. Wt: 261.20 g/mol
InChI Key: APSNSPMZCVPFCK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-nitrobenzoic acid is an aromatic compound that features both a fluorine atom and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Fluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms involving aromatic compounds.

    Biology: The compound can be used in the development of fluorescent probes or as a precursor for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom and nitro group can influence the compound’s reactivity and binding affinity to its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)benzoic acid:

    4-Nitrobenzoic acid: Lacks the fluorine atom, which influences its chemical properties and biological activity.

    2-(4-Chlorophenyl)-4-nitrobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

2-(4-Fluorophenyl)-4-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSNSPMZCVPFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594223
Record name 4'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223767-02-0
Record name 4'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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